Cas no 1020996-98-8 (3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine)

3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine
- 3-(4-propan-2-ylphenyl)-1,2-oxazol-5-amine
- Z1263820442
- 3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine
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- インチ: 1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,13H2,1-2H3
- InChIKey: UFKHVBQEQBOYAZ-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C2C=CC(=CC=2)C(C)C)=N1)N
計算された属性
- せいみつぶんしりょう: 202.110613g/mol
- どういたいしつりょう: 202.110613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 202.25g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 52
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 379.7±37.0 °C at 760 mmHg
- フラッシュポイント: 183.4±26.5 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69948-0.5g |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
Enamine | EN300-69948-5.0g |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
TRC | B523815-100mg |
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 100mg |
$ 250.00 | 2022-06-07 | ||
TRC | B523815-10mg |
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-69948-2.5g |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
Enamine | EN300-69948-0.25g |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
Aaron | AR01ABNP-100mg |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95% | 100mg |
$303.00 | 2025-02-09 | |
Aaron | AR01ABNP-250mg |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95% | 250mg |
$423.00 | 2025-02-09 | |
Aaron | AR01ABNP-500mg |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 95% | 500mg |
$685.00 | 2025-02-09 | |
1PlusChem | 1P01ABFD-2.5g |
3-[4-(propan-2-yl)phenyl]-1,2-oxazol-5-amine |
1020996-98-8 | 94% | 2.5g |
$1548.00 | 2023-12-27 |
3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amine 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
3-4-(Propan-2-yl)phenyl-1,2-oxazol-5-amineに関する追加情報
3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine: A Comprehensive Overview
The compound with CAS No. 1020996-98-8, commonly referred to as 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically the oxazole derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug discovery.
The structure of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine consists of a central oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) substituted with a phenyl group at the 3-position and an amino group at the 5-position. The phenyl group is further substituted with an isopropyl group at the para position, which introduces steric bulk and potentially influences the molecule's pharmacokinetic properties.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has demonstrated its antitumor activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor cell proliferation. Additionally, it has shown promise as a potential antimicrobial agent, particularly against gram-positive bacteria, due to its ability to disrupt bacterial cell membranes.
One of the most intriguing aspects of 3-[4-(Propan-2-yllphenyl]-1,2 oxazol5 amine is its role in enzyme inhibition. Recent findings suggest that it can inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the oxazole ring followed by substitution reactions to introduce the phenyl and amino groups. Researchers have also explored green chemistry approaches to enhance the sustainability of its production, which aligns with current trends toward environmentally friendly chemical processes.
In terms of applications, 3-[4-(Propan=2 yl)phenyl]1=oxazol5 amine has been extensively studied for its potential in drug delivery systems. Its structural versatility allows for easy modification to improve bioavailability and targeting efficiency. Moreover, it has been utilized as an intermediate in the synthesis of more complex molecules with enhanced biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. Molecular docking studies have revealed that it exhibits good binding affinity to several drug targets, further underscoring its potential as a lead compound in drug discovery.
In conclusion, 3-[4-(Propan=2 yl)phenyl]1=oxazol5 amine (CAS No. 1020996=98=8) stands out as a versatile and promising molecule with a wide range of applications in pharmaceuticals and related fields. Its unique structure, coupled with recent research findings, positions it as a key player in advancing therapeutic interventions across various disease states.
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